1-(3,5-Dimethoxyphenyl)propan-2-one (CAS 18917-77-6) is a highly functionalized phenylacetone derivative characterized by two meta-positioned methoxy groups on the aromatic ring. In industrial and academic procurement, it serves as a specialized precursor for reductive amination and electrophilic aromatic substitution. Unlike simpler benzylic ketones, the 3,5-dimethoxy substitution pattern imparts distinct electronic properties, significantly increasing the nucleophilicity of the aromatic ring while maintaining the electrophilic reactivity of the ketone. This makes it a critical building block for the synthesis of complex alkaloids, chiral β-arylamines, and specialized research chemicals where precise regiocontrol and high reactivity are required [1].
Insufficient product information to evaluate research fit.
Attempting to substitute 1-(3,5-Dimethoxyphenyl)propan-2-one with its more common isomer, 1-(3,4-dimethoxyphenyl)propan-2-one, or unsubstituted phenylacetone, fundamentally alters downstream reaction pathways. The 3,4-dimethoxy isomer possesses a different electronic distribution, primarily activating a single position for cyclization, whereas the 3,5-dimethoxy pattern synergistically activates three distinct positions (C2, C4, C6). Furthermore, standard phenylacetones lack the electron-rich aromatic system necessary to stabilize certain transition states during ultra-low-loading asymmetric catalysis. Consequently, substituting this compound leads to altered regioselectivity in multi-step syntheses, reduced yields in transfer hydrogenative aminations, and the inability to access specific meta-substituted target architectures [1].
Cannot assess substitution risk without product data.
In the synthesis of chiral β-arylamines, 1-(3,5-Dimethoxyphenyl)propan-2-one demonstrates high reactivity in asymmetric transfer hydrogenative amination catalyzed by Cp*Ir(III) complexes. Unlike standard benzylic ketones that typically require substrate-to-catalyst (S/C) ratios of 1,000 to 5,000, the 3,5-dimethoxy derivative maintains high yield and excellent stereoselectivity (94–97% ee) even when the catalyst loading is lowered to an S/C ratio of 20,000. This parity with highly active asymmetric catalysts significantly reduces the required loading of expensive transition metals [1].
| Evidence Dimension | Substrate-to-Catalyst (S/C) Ratio Tolerance |
| Target Compound Data | S/C = 20,000 (maintaining 94-97% ee) |
| Comparator Or Baseline | Standard benzylic ketones (typical S/C = 1,000–5,000) |
| Quantified Difference | 4x to 20x reduction in required Ir(III) catalyst loading |
| Conditions | Cp*Ir(III) complex bearing a chiral N-(2-picolyl)sulfonamidato ligand, formic acid, methanol, 40 °C |
Enables highly cost-effective scale-up of chiral amine synthesis by minimizing expensive Iridium catalyst consumption.
The substitution pattern of 1-(3,5-Dimethoxyphenyl)propan-2-one provides distinct electronic properties compared to its widely used isomer, 1-(3,4-dimethoxyphenyl)propan-2-one. In the 3,5-dimethoxy configuration, the methoxy groups synergistically activate the 2, 4, and 6 positions via strong ortho/para resonance donation. In contrast, the 3,4-dimethoxy isomer primarily activates the 6-position for cyclization. This multi-site high electron density allows the 3,5-dimethoxy compound to undergo electrophilic aromatic substitutions, such as halogenation or Pictet-Spengler cyclizations, at significantly accelerated rates or under milder conditions [1].
| Evidence Dimension | Number of synergistically activated aromatic positions |
| Target Compound Data | 3 positions (C2, C4, C6) synergistically activated by both -OMe groups |
| Comparator Or Baseline | 1-(3,4-dimethoxyphenyl)propan-2-one (1 primary activated position at C6 for cyclization) |
| Quantified Difference | 3-fold increase in highly nucleophilic aromatic sites |
| Conditions | Electrophilic aromatic substitution / cyclization conditions |
Provides process chemists with a highly reactive precursor for synthesizing complex, multi-substituted isoquinolines or polyfunctionalized aromatics under mild conditions.
Unlike unsubstituted phenylacetone, which is exclusively derived from petrochemical feedstocks, 1-(3,5-Dimethoxyphenyl)propan-2-one can be generated as a fine chemical product from the singlet oxygen-mediated degradation of steam-exploded pine lignin. Studies show it is one of the specific oxidation products derived from the syringyl units of lignin upon visible light irradiation in the presence of Rose Bengal. This provides a distinct structural pathway for procuring highly functionalized phenylacetone derivatives from renewable biomass [1].
| Evidence Dimension | Feedstock Origin and Sourcing |
| Target Compound Data | Derivable from syringyl units of steam-exploded lignin via singlet oxygen degradation |
| Comparator Or Baseline | Unsubstituted phenylacetone (100% petrochemical origin) |
| Quantified Difference | Transition from 0% to potentially 100% bio-based structural origin |
| Conditions | Visible light irradiation, Rose Bengal sensitizer, O2, steam-exploded pine lignin |
Offers a strategic advantage for green chemistry initiatives seeking renewable, biomass-derived aromatic building blocks.
No evidence items provided.
Utilizing its compatibility with ultra-low Ir(III) catalyst loading (S/C = 20,000), this compound is selected for the cost-effective asymmetric synthesis of pharmaceutical intermediates, minimizing transition metal waste [1].
Leveraging the synergistic activation of the C2, C4, and C6 positions, this precursor is utilized for rapid, mild electrophilic cyclizations, such as Pictet-Spengler or Bischler-Napieralski reactions, where the 3,4-dimethoxy isomer would lack sufficient multi-site reactivity [2].
Serving as a target or intermediate in the development of bio-based fine chemicals, this compound is relevant for workflows focusing on the singlet oxygen degradation of syringyl-rich lignin, offering an alternative to petrochemical phenylacetones [3].